Fexagratinib

Description

AZD4547 has been used in trials studying the treatment of Cancer, LYMPHOMA, Gastric Cancer, Adenocarcinoma, and Solid Neoplasm, among others.

Fexagratinib is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) with potential antineoplastic activity. This compound binds to and inhibits FGFR, which may result in the inhibition of FGFR-related signal transduction pathways, and, so, the inhibition of tumor cell proliferation and tumor cell death. FGFR, up-regulated in many tumor cell types, is a receptor tyrosine kinase essential to tumor cellular proliferation, differentiation and survival.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

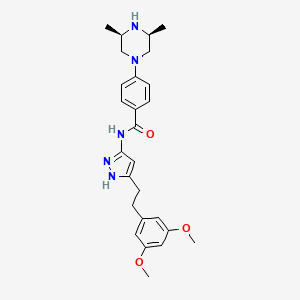

an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family; structure in first source

Propriétés

IUPAC Name |

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-14,17-18,27H,5,8,15-16H2,1-4H3,(H2,28,29,30,32)/t17-,18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQMAABPASPXMW-HDICACEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145887 | |

| Record name | AZD-4547 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035270-39-3 | |

| Record name | AZD-4547 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035270393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-4547 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12247 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-4547 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[2-(3,5-Dimethoxyphenyl)ethyl]-2H-pyrazol-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABSK-091 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2167OG1EKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fexagratinib's Mechanism of Action in FGFR-Driven Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexagratinib (formerly AZD4547) is a potent and selective oral inhibitor of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2][3][4] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal fusions, is a key oncogenic driver in a variety of solid tumors.[5][6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound in FGFR-driven cancers, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[1][2][3][8] It exhibits weaker activity against FGFR4 and minimal activity against other kinases, highlighting its specificity.[1][2] By binding to the ATP-binding pocket of the FGFR kinase domain, this compound prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and angiogenesis.[4][8]

Chemical Structure:

-

IUPAC Name: N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide[3]

-

Molecular Formula: C₂₆H₃₃N₅O₃[3]

-

Molecular Weight: 463.582 g·mol⁻¹[3]

The FGFR Signaling Pathway and Its Aberrations in Cancer

The FGFR family, comprising four receptor tyrosine kinases (FGFR1-4), and their fibroblast growth factor (FGF) ligands are pivotal in normal cellular processes.[5][7] Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate downstream signaling pathways, primarily the RAS-RAF-MEK-MAPK and PI3K-AKT pathways.[6][7][9]

Oncogenic FGFR alterations include:

-

Gene Amplification: Increased copies of an FGFR gene lead to receptor overexpression. This is observed, for instance, with FGFR2 in some gastric cancers.[10]

-

Activating Mutations: Point mutations can lead to ligand-independent, constitutive activation of the receptor.

-

Gene Fusions: Chromosomal rearrangements can create fusion proteins with a constitutively active kinase domain. FGFR2 fusions are a known driver in intrahepatic cholangiocarcinoma.[11][12][13][14]

These aberrations result in uncontrolled activation of downstream pathways, promoting cell proliferation, survival, and migration.[6][7]

Figure 1: Simplified FGFR Signaling Pathway. Ligand binding induces receptor dimerization and autophosphorylation, activating downstream cascades like RAS-MAPK and PI3K-AKT, which drive cellular responses.

This compound's Core Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the FGFR kinase domain. By occupying the ATP binding site, it blocks the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling.[4][8] This leads to the suppression of oncogenic signals in cancer cells that are dependent on aberrant FGFR activity for their growth and survival.

Figure 2: this compound's Competitive Inhibition Mechanism. This compound competes with ATP for the FGFR kinase domain, blocking autophosphorylation and subsequent downstream signaling.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Assay Type |

| FGFR1 | 0.2 | Cell-free |

| FGFR2 | 2.5 | Cell-free |

| FGFR3 | 1.8 | Cell-free |

| FGFR4 | 165 | Cell-free |

| VEGFR2 (KDR) | 24 | Cell-free |

Data sourced from MedchemExpress and Selleck Chemicals.[1][2][15][16][17][18]

Table 2: Anti-proliferative Activity of this compound in FGFR-Deregulated Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | IC₅₀ (nM) |

| KG1a | Acute Myeloid Leukemia | FGFR1 Overexpression | 18-281 |

| Sum52-PE | Breast Cancer | FGFR Deregulation | 18-281 |

| KMS11 | Multiple Myeloma | FGFR3 Translocation | 18-281 |

Data represents a range of reported IC₅₀ values. Sourced from Selleck Chemicals.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key experiments.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human FGFR1, FGFR2, or FGFR3

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

This compound

-

ATP

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.

-

Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and this compound dilutions.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific FGFR isoform. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Cellular Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][3][5][8][15]

Materials:

-

FGFR-dependent cancer cell line (e.g., SNU-16 for FGFR2 amplification)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[1]

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

FGFR-driven cancer cell line or patient-derived xenograft (PDX) tissue

-

This compound formulated for oral administration

-

Vehicle control

-

Matrigel (optional, for cell line xenografts)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant cancer cells (mixed with Matrigel, if applicable) or PDX tissue fragments into the flank of the mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle orally at a predetermined dose and schedule (e.g., once or twice daily).[1]

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specified duration.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to assess the in vivo inhibition of FGFR signaling via methods like Western blotting for phosphorylated FGFR and downstream effectors.

Figure 3: General Experimental Workflow for Evaluating FGFR Inhibitors. A sequential process from in vitro biochemical and cellular assays to in vivo efficacy and pharmacodynamic studies.

Conclusion

This compound is a selective and potent inhibitor of FGFR1, 2, and 3, demonstrating significant anti-tumor activity in preclinical models of cancers driven by FGFR aberrations. Its mechanism of action, centered on the competitive inhibition of the FGFR kinase domain, effectively abrogates the downstream signaling pathways essential for tumor growth and survival. The experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other FGFR-targeted therapies. The translation of this potent preclinical activity into clinical benefit is an ongoing area of research, with clinical trials evaluating this compound in various FGFR-altered malignancies.[10][19][20][21][22][23]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. iscaconsortium.org [iscaconsortium.org]

- 4. selleckchem.com [selleckchem.com]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. ulab360.com [ulab360.com]

- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Cell viability assay [bio-protocol.org]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bitesizebio.com [bitesizebio.com]

- 15. broadpharm.com [broadpharm.com]

- 16. resources.novusbio.com [resources.novusbio.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. This compound (AZD4547) | FGFR抑制剂 | MCE [medchemexpress.cn]

- 19. reactionbiology.com [reactionbiology.com]

- 20. researchgate.net [researchgate.net]

- 21. DSpace [repositori.upf.edu]

- 22. BiTE® Xenograft Protocol [protocols.io]

- 23. researchhub.com [researchhub.com]

AZD4547: A Comprehensive Technical Profile of its FGFR Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed analysis of the fibroblast growth factor receptor (FGFR) selectivity profile of AZD4547, a potent and orally bioavailable small-molecule inhibitor. The following sections present quantitative data on its kinase inhibitory activity, detailed experimental methodologies for key assays, and visual representations of its mechanism of action and the workflows used for its characterization.

Quantitative Selectivity Profile

AZD4547 demonstrates potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with significantly lower potency against FGFR4 and other related kinases. This selectivity is crucial for its therapeutic window and minimizing off-target effects. The half-maximal inhibitory concentrations (IC₅₀) from various enzymatic and cellular assays are summarized below.

| Target Kinase | Assay Type | IC₅₀ (nM) | Reference |

| FGFR1 | Cell-free enzymatic assay | 0.2 | [1][2][3] |

| FGFR2 | Cell-free enzymatic assay | 2.5 | [1][3] |

| FGFR3 | Cell-free enzymatic assay | 1.8 | [1][3] |

| FGFR4 | Cell-free enzymatic assay | 165 | [1][2][3] |

| VEGFR2 (KDR) | Cell-free enzymatic assay | 24 | [2][3] |

| TRKA | In vitro biochemical assay | 18.7 | [4] |

| TRKB | In vitro biochemical assay | 22.6 | [4] |

| TRKC | In vitro biochemical assay | 2.9 | [4] |

| FGFR4 | Cellular phosphorylation assay | 142 | [2] |

| VEGFR2 (KDR) | Cellular phosphorylation assay | 258 | [2] |

| IGFR | Cellular phosphorylation assay | 828 | [2] |

Note: IC₅₀ values can vary between different studies and assay conditions.

Mechanism of Action and Signaling Pathway

AZD4547 functions as an ATP-competitive inhibitor of the FGFR tyrosine kinase domain.[5] By binding to the ATP-binding pocket of FGFR1, 2, and 3, it prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling cascades.[5] The canonical FGFR signaling pathway and the point of intervention by AZD4547 are illustrated below.

Experimental Protocols

The determination of AZD4547's selectivity profile relies on a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Assay (Enzymatic Assay)

This assay directly measures the ability of AZD4547 to inhibit the enzymatic activity of purified recombinant kinases.

Methodology:

-

Kinase Preparation: Recombinant human kinase domains of FGFR1, FGFR2, FGFR3, FGFR4, VEGFR2, and other kinases of interest are expressed and purified.

-

Assay Reaction: The kinase reactions are typically performed in a buffer solution containing:

-

The purified kinase.

-

A specific peptide or protein substrate.

-

ATP at a concentration near its Michaelis constant (Km) to ensure competitive binding can be accurately measured.

-

A range of concentrations of AZD4547.

-

-

Detection: The extent of substrate phosphorylation is quantified. This is often achieved using methods such as:

-

Radiometric assays: Utilizing ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assays: Employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) where a signal is generated upon substrate phosphorylation.

-

-

Data Analysis: The inhibitory activity is measured as a percentage of the control (no inhibitor). The IC₅₀ value, the concentration of AZD4547 that inhibits 50% of the kinase activity, is then calculated by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay

This assay assesses the ability of AZD4547 to inhibit FGFR signaling within a cellular context by measuring the phosphorylation status of the receptor and its downstream targets.

Methodology:

-

Cell Culture: Human tumor cell lines with known FGFR alterations (e.g., amplification, fusion, or mutation) are cultured. Examples include KG-1 (FGFR1 fusion), SNU-16 (FGFR2 amplification), and KMS-11 (FGFR3 mutation).[6]

-

Compound Treatment: Cells are treated with a range of concentrations of AZD4547 for a specified duration (e.g., 6 to 24 hours).[6]

-

Ligand Stimulation: In some cases, cells are stimulated with an FGF ligand (e.g., FGF2) to induce receptor activation and phosphorylation, particularly if the basal phosphorylation level is low.[6]

-

Cell Lysis and Protein Quantification: Cells are lysed to extract proteins, and the total protein concentration is determined.

-

Detection of Phosphorylation: The levels of phosphorylated FGFR and downstream signaling proteins (e.g., FRS2, PLCγ, ERK, AKT) are measured using techniques such as:

-

Western Blotting: Proteins are separated by size, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the proteins of interest.

-

ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that uses antibodies to capture and detect specific phosphorylated proteins.

-

-

Data Analysis: The levels of phosphorylated proteins are normalized to the total protein levels. The IC₅₀ values are determined by plotting the inhibition of phosphorylation against the concentration of AZD4547.

Experimental Workflow for Selectivity Profiling

The logical flow for determining the FGFR selectivity profile of a compound like AZD4547 is depicted in the following diagram.

References

- 1. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. resources.revvity.com [resources.revvity.com]

Fexagratinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexagratinib (formerly known as AZD4547) is a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[1][2] Dysregulation of the FGFR signaling pathway is a known driver in various human cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of this compound, intended for professionals in the field of drug discovery and development.

Discovery and Development

This compound was developed by AstraZeneca as an orally bioavailable small molecule inhibitor of FGFR tyrosine kinases.[1] The discovery process aimed to identify a compound with high selectivity for FGFRs 1, 2, and 3, while minimizing off-target effects, particularly against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 or KDR), to avoid toxicities associated with broader-spectrum kinase inhibitors. This effort led to the identification of this compound, a compound that demonstrated potent and selective inhibition of the target kinases and significant anti-tumor activity in preclinical models with FGFR pathway dysregulation.

Chemical Synthesis Pathway

The chemical synthesis of this compound involves a multi-step process culminating in the formation of the final benzamide product. The key steps are outlined below.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a convergent synthesis strategy. A key step involves the amide coupling of two advanced intermediates.

Step 1: Synthesis of 4-((3R,5S)-3,5-dimethylpiperazin-1-yl)benzoic acid

-

Reaction: 4-Fluoro-3-nitrobenzoic acid is reacted with (3R,5S)-3,5-dimethylpiperazine in a nucleophilic aromatic substitution reaction.

-

Reduction: The resulting nitro compound is then reduced, for example, through catalytic hydrogenation, to yield the corresponding aniline derivative. This intermediate is then carried forward.

Step 2: Synthesis of 5-(2-(3,5-dimethoxyphenyl)ethyl)-1H-pyrazol-3-amine

-

This pyrazole intermediate can be synthesized through various methods, a common one involving the condensation of a β-ketoester with hydrazine.

Step 3: Amide Coupling to form this compound

-

Reaction: 4-((3R,5S)-3,5-dimethylpiperazin-1-yl)benzoic acid is coupled with 5-(2-(3,5-dimethoxyphenyl)ethyl)-1H-pyrazol-3-amine using standard amide bond forming reagents (e.g., HATU, HOBt with a carbodiimide).

-

Purification: The final product, this compound, is purified using techniques such as column chromatography and/or recrystallization.

Note: The detailed experimental procedures, including specific reagents, solvents, temperatures, and reaction times, can be found in the patent literature, such as WO2008078031.

Mechanism of Action

This compound exerts its anti-tumor effects by selectively inhibiting the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[1][2] This inhibition blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

FGFR Signaling Pathway

The FGFR signaling pathway is a complex network that, when activated by fibroblast growth factors (FGFs), leads to the activation of several key downstream pathways, including the RAS-MAPK and PI3K-AKT pathways.

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of this compound against FGFR kinases can be determined using a variety of in vitro kinase assay formats. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phospho-substrate antibody and a biotinylated substrate are used. Upon excitation, energy is transferred from the europium donor to a streptavidin-allophycocyanin (SA-APC) acceptor only when the substrate is phosphorylated and bound by the antibody.

-

Procedure:

-

Recombinant human FGFR1, 2, or 3 enzyme is incubated with a biotinylated poly-Glu-Tyr (4:1) substrate and ATP in a kinase reaction buffer.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).

-

A solution containing EDTA to stop the reaction, a europium-labeled anti-phosphotyrosine antibody, and SA-APC is added.

-

After another incubation period, the TR-FRET signal is read on a suitable plate reader.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data

The biological activity of this compound has been characterized in various assays, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| FGFR1 | 0.2 |

| FGFR2 | 2.5 |

| FGFR3 | 1.8 |

| FGFR4 | 165 |

| KDR (VEGFR2) | >1000 |

| IGFR | >1000 |

Data compiled from publicly available sources.

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |

| KMS-11 | Multiple Myeloma | FGFR3 translocation | 18 |

| SNU-16 | Gastric Cancer | FGFR2 amplification | 26 |

| NCI-H1581 | Lung Cancer | FGFR1 amplification | 281 |

Data represents the concentration required to inhibit cell proliferation by 50% and is compiled from publicly available sources.

Clinical Development

This compound has been evaluated in multiple clinical trials across a range of solid tumors harboring FGFR alterations.

Table 3: Summary of Selected this compound Clinical Trials

| Phase | Cancer Type | Key Findings |

| Phase II | Urothelial Carcinoma with FGFR3 alterations | Objective response rate of 40% in pre-treated patients. |

| Phase II | Cholangiocarcinoma with FGFR2 fusions | Showed meaningful clinical activity. |

| Phase I/II | Advanced Solid Tumors with FGFR alterations | Demonstrated a manageable safety profile and anti-tumor activity. |

This is a summary of findings from various clinical trials and is not exhaustive.

Conclusion

This compound is a potent and selective inhibitor of FGFR1, 2, and 3 with demonstrated anti-tumor activity in preclinical and clinical settings. Its discovery and development highlight the importance of targeting oncogenic driver pathways in cancer therapy. The chemical synthesis of this compound is a multi-step process that can be achieved through a convergent approach. The detailed understanding of its mechanism of action and the availability of robust experimental protocols for its evaluation are crucial for its continued investigation and potential therapeutic application. This technical guide provides a foundational resource for researchers and drug development professionals working on this compound and other FGFR inhibitors.

References

The Potent and Selective FGFR Inhibitor AZD4547: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4547 is a potent and selective, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3. Deregulation of the FGF/FGFR signaling pathway is increasingly implicated in tumorigenesis, making it a critical target for therapeutic intervention. AZD4547 has demonstrated promising anti-tumor activity in preclinical models and has been evaluated in several clinical trials for various solid tumors harboring FGFR aberrations. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of AZD4547, presenting key data in a structured format to facilitate understanding and future research.

Pharmacokinetics

The pharmacokinetic profile of AZD4547 has been characterized in both preclinical models and human clinical trials, demonstrating predictable and dose-proportional exposure.

Clinical Pharmacokinetics in a Phase I Study

A Phase I study in Japanese patients with advanced solid tumors (NCT01213160) provided key insights into the clinical pharmacokinetics of AZD4547. Following oral administration, AZD4547 is absorbed moderately, with peak plasma concentrations achieved within 3-4 hours. The plasma concentration then declines in a biphasic manner, with a terminal half-life of approximately 30 hours. Steady-state concentrations are typically reached by day 8 of continuous dosing.

| Dose Regimen | Tmax (hr, median) | Cmax (ng/mL, geometric mean) | AUCt (ng·hr/mL, geometric mean) | t½ (hr, mean) |

| Single Dose | ||||

| 40 mg bid | 3.0 | 258 | 3200 | 22.4 |

| 80 mg bid | 4.0 | 487 | 6470 | 33.5 |

| 120 mg bid | 3.0 | 834 | 10800 | 28.5 |

| 160 mg qd | 2.9 | 595 | 8710 | 31.7 |

| Multiple Doses (Day 15) | ||||

| 40 mg bid | 3.0 | 609 | 5440 | - |

| 80 mg bid | 3.0 | 1290 | 11400 | - |

| 120 mg bid | 3.0 | 2220 | 19600 | - |

| 160 mg qd | 4.0 | 1000 | 14800 | - |

Data from a Phase I study in Japanese patients with advanced solid tumors (NCT01213160). bid: twice daily; qd: once daily; Tmax: time to maximum plasma concentration; Cmax: maximum plasma concentration; AUCt: area under the plasma concentration-time curve over the dosing interval; t½: terminal half-life.

Pharmacodynamics

AZD4547 effectively inhibits FGFR signaling, leading to downstream effects on cell proliferation, survival, and angiogenesis. Its pharmacodynamic activity has been demonstrated through the modulation of key biomarkers in both in vitro and in vivo models.

In Vitro Selectivity and Potency

AZD4547 is a highly selective inhibitor of FGFR1, 2, and 3, with significantly less activity against other kinases. This selectivity is crucial for minimizing off-target effects.

| Kinase | IC50 (nM) |

| FGFR1 | 0.2 |

| FGFR2 | 2.5 |

| FGFR3 | 1.8 |

| FGFR4 | 165 |

| VEGFR2 (KDR) | >1000 |

| IGF1R | >1000 |

IC50 values represent the concentration of AZD4547 required to inhibit 50% of the kinase activity in vitro.

Preclinical In Vivo Efficacy

In preclinical xenograft models of various cancers with FGFR alterations, orally administered AZD4547 has demonstrated dose-dependent tumor growth inhibition.

| Tumor Model | FGFR Alteration | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) |

| KMS11 (Multiple Myeloma) | FGFR3 translocation | 12.5 qd | ~100 (stasis) |

| SNU-16 (Gastric) | FGFR2 amplification | 12.5 qd | ~100 (stasis) |

| NCI-H1581 (NSCLC) | FGFR1 amplification | 12.5 qd | ~80 |

qd: once daily.

Modulation of Downstream Signaling Pathways

AZD4547 effectively suppresses the phosphorylation of FGFR and key downstream signaling molecules, primarily through the RAS-MAPK and PI3K/AKT pathways. This inhibition leads to the modulation of gene expression, with notable decreases in the mRNA levels of pharmacodynamic transcript biomarkers such as DUSP6 and ETV5.

Experimental Protocols

Western Blotting for Phospho-ERK (p-ERK)

Objective: To assess the pharmacodynamic effect of AZD4547 by measuring the inhibition of ERK phosphorylation in tumor cells.

Methodology:

-

Cell Lysis: Tumor cells treated with AZD4547 or vehicle control are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane is stripped and re-probed with an antibody for total ERK to confirm equal protein loading.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of AZD4547 in a preclinical mouse model.

Methodology:

-

Cell Implantation: Human tumor cells with known FGFR alterations are subcutaneously implanted into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Mice are randomized into treatment and control groups.

-

Drug Administration: AZD4547 is administered orally (e.g., by gavage) at specified doses and schedules. The vehicle control group receives the formulation excipient.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker analysis (e.g., Western blotting for p-ERK).

NanoString Gene Expression Analysis

Objective: To quantify the expression of pharmacodynamic transcript biomarkers in response to AZD4547 treatment.

Methodology:

-

RNA Extraction: Total RNA is extracted from tumor tissue or cells treated with AZD4547 or vehicle.

-

RNA Quantification and Quality Control: RNA concentration and integrity are assessed.

-

Hybridization: A specific amount of total RNA (e.g., 100 ng) is hybridized with a custom CodeSet of reporter and capture probes for the target genes (e.g., DUSP6, ETV5) in a thermal cycler.

-

Sample Processing: The hybridized samples are processed on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes on a cartridge.

-

Data Acquisition: The cartridge is scanned by the nCounter Digital Analyzer, which counts the individual barcodes for each target molecule.

-

Data Analysis: The raw data is normalized to housekeeping genes, and the differential gene expression between treated and control samples is calculated.

Conclusion

AZD4547 is a potent and selective FGFR inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its ability to effectively inhibit FGFR signaling and downstream pathways translates to significant anti-tumor activity in preclinical models of cancers with FGFR aberrations. The pharmacodynamic biomarkers identified, such as p-ERK, DUSP6, and ETV5, serve as valuable tools for assessing target engagement and biological activity in both preclinical and clinical settings. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of AZD4547 and other FGFR-targeted therapies.

Fexagratinib's Impact on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexagratinib (formerly AZD4547) is a potent and selective, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It exhibits high affinity for FGFR1, FGFR2, and FGFR3, with weaker activity against FGFR4.[1][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, and fusions, is a key driver in various malignancies, making it a critical therapeutic target.[4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on downstream signaling cascades, and the experimental methodologies used to elucidate these effects.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket within the intracellular kinase domain of FGFRs. This reversible inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[5] The primary pathways affected are the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[5]

Quantitative Analysis of this compound's Potency

The inhibitory activity of this compound has been quantified through various in vitro assays.

| Target | IC50 (nM) | Assay Type |

| FGFR1 | 0.2 | Cell-free kinase assay |

| FGFR2 | 2.5 | Cell-free kinase assay |

| FGFR3 | 1.8 | Cell-free kinase assay |

| FGFR4 | 165 | Cell-free kinase assay |

Table 1: In vitro inhibitory activity of this compound against FGFR kinases. [6][3]

| Cell Line | Cancer Type | FGFR Aberration | IC50 (nM) |

| KG1a | Acute Myeloid Leukemia | FGFR1 fusion | 18 - 281 |

| Sum52-PE | Breast Cancer | FGFR amplification | 18 - 281 |

| KMS11 | Multiple Myeloma | FGFR3 translocation | 18 - 281 |

| SNU449 | Hepatocellular Carcinoma | Not specified | 82 |

| SK-HEP-1 | Hepatocellular Carcinoma | Not specified | 84 |

Table 2: Anti-proliferative activity of this compound in various cancer cell lines. [6]

Effect on Downstream Signaling Pathways

This compound's inhibition of FGFR autophosphorylation leads to a cascade of effects on downstream signaling molecules.

FRS2 and PLCγ Signaling

Fibroblast growth factor receptor substrate 2 (FRS2) and Phospholipase C gamma (PLCγ) are direct substrates of FGFRs. Upon FGFR activation, these proteins are phosphorylated, initiating further downstream signaling. This compound potently inhibits the phosphorylation of both FRS2 and PLCγ.[6][3]

RAS-MAPK Pathway

The phosphorylation of FRS2 recruits the Grb2-Sos complex, which in turn activates RAS, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade (RAF-MEK-ERK). This pathway is a central regulator of cell proliferation. Studies have shown that this compound treatment leads to a dose-dependent inhibition of MAPK (ERK) phosphorylation in sensitive cancer cell lines.

PI3K-AKT Pathway

The PI3K-AKT pathway, crucial for cell survival and apoptosis resistance, can also be activated downstream of FGFR. This compound's effect on AKT phosphorylation appears to be cell-line dependent. For instance, it has been observed to affect AKT phosphorylation in breast cancer cell lines like MCF7 and Sum52-PE, but not in KG1a and KMS11 lines.[6]

Cellular Effects of this compound

The inhibition of these critical signaling pathways by this compound translates into significant cellular consequences.

-

Inhibition of Proliferation: this compound demonstrates potent anti-proliferative activity in cancer cell lines with deregulated FGFR signaling.[6]

-

Induction of Apoptosis and Cell Cycle Arrest: The cellular response to this compound can vary. In Sum52-PE and KMS11 cells, it significantly induces apoptosis. In contrast, in KG1a cells, it leads to a dramatic G1 cell cycle arrest without a significant increase in apoptosis.[6]

Mechanisms of Resistance to this compound

Despite its initial efficacy, acquired resistance to this compound can emerge. Understanding these mechanisms is crucial for developing subsequent lines of therapy.

-

On-Target (FGFR) Mutations: Secondary mutations in the FGFR kinase domain are a primary mechanism of resistance. "Gatekeeper" mutations, such as V565F and N550K in FGFR2, can prevent this compound from effectively binding to the ATP pocket.[7]

-

Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the FGFR blockade. This can include the upregulation of other receptor tyrosine kinases like MET or EGFR, or the acquisition of mutations in downstream signaling components such as RAS or PI3K.[7][8]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound.

Cell-Free Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of purified FGFR enzymes.

-

Methodology:

-

Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are incubated with a specific substrate (e.g., a synthetic peptide) and ATP.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of this compound concentration.

-

Cell Proliferation Assay (MTS Assay)

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

A solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.

-

Viable cells with active metabolism convert MTS into a formazan product that is soluble in the cell culture medium.

-

The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a plate reader.

-

The percentage of cell viability relative to the vehicle control is calculated, and IC50 values are determined.[6]

-

Western Blot Analysis of Protein Phosphorylation

-

Objective: To determine the effect of this compound on the phosphorylation status of specific proteins in downstream signaling pathways.

-

Methodology:

-

Cancer cells are treated with this compound or vehicle control for a defined period.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK, anti-phospho-AKT) and a primary antibody for the total form of the protein as a loading control.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

-

The intensity of the bands corresponding to the phosphorylated and total proteins is quantified to determine the relative level of phosphorylation.

-

Apoptosis Assay (Annexin V Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Cells are treated with this compound or vehicle control.

-

Both adherent and floating cells are collected.

-

Cells are washed and resuspended in a binding buffer.

-

Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye (e.g., propidium iodide, PI) are added to the cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells.

-

The stained cells are analyzed by flow cytometry.

-

The percentage of cells in different quadrants (live, early apoptotic, late apoptotic/necrotic) is determined.[6]

-

Conclusion

This compound is a potent inhibitor of FGFR1, 2, and 3, effectively blocking downstream signaling through the RAS-MAPK and PI3K-AKT pathways. This leads to anti-proliferative and pro-apoptotic effects in cancer cells with aberrant FGFR signaling. A thorough understanding of its mechanism of action, the quantitative measures of its potency, and the experimental protocols used for its characterization are essential for researchers and clinicians working to advance targeted cancer therapies. Furthermore, elucidating the mechanisms of resistance to this compound will be critical in designing effective combination strategies and next-generation inhibitors to overcome treatment failure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. preprints.org [preprints.org]

- 5. Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oaepublish.com [oaepublish.com]

Fexagratinib in Non-Cancerous Diseases: An Early-Stage Research Compendium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexagratinib (AZD4547) is a potent and selective oral inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases, with high affinity for FGFR1, FGFR2, and FGFR3.[1][2][3][4][5][6] While extensively investigated for its anti-neoplastic properties in various cancers, emerging preclinical research points towards its therapeutic potential in non-cancerous diseases.[1][4][5][7][8][9][10] This technical guide synthesizes the available early-stage research on this compound in non-malignant conditions, providing a detailed overview of its mechanism of action, experimental protocols, and key findings to inform future research and development.

This compound: Mechanism of Action in Non-Cancerous Pathologies

This compound selectively binds to and inhibits FGFR1, 2, and 3, which can result in the inhibition of FGFR-mediated signal transduction pathways.[1] Dysregulation of FGFR signaling is implicated in the pathogenesis of various diseases beyond cancer, including inflammatory and genetic conditions.[11][12][13] this compound has been shown to potently inhibit FGFR phosphorylation and downstream signaling cascades involving FRS2, PLCγ, and MAPK at the cellular level.[2][3] Recent studies suggest that its multi-kinase inhibitory effects, potentially including VEGFR-2 and CSFR, may contribute to its therapeutic efficacy in complex non-cancerous diseases like multiple sclerosis.[11]

Preclinical Research in Experimental Multiple Sclerosis

A recent study has shed light on the anti-inflammatory and remyelinating effects of this compound in an experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis.[11] This research provides the most substantial evidence to date for the application of this compound in a non-cancerous disease.

Quantitative Data Summary

| Experimental Model | Treatment Group | Dosage | Key Outcomes | Reference |

| MOG35-55-induced EAE in C57BL/6J mice (Prevention) | This compound | 6.25 mg·kg-1 | Prevention of severe first clinical episodes by 66.7% | [11] |

| This compound | 12.5 mg·kg-1 | Prevention of severe first clinical episodes by 84.6%; minimal symptoms in the chronic phase | [11] | |

| MOG35-55-induced EAE in C57BL/6J mice (Suppression) | This compound | 6.25 mg·kg-1 | Long-lasting reduction of severe symptoms by 91% | [11] |

| This compound | 12.5 mg·kg-1 | Long-lasting reduction of severe symptoms by 100% | [11] | |

| This compound (both dosages) | Reduced inflammation and demyelination; Increased axonal density, number of oligodendrocytes and their precursor cells, and remyelinated axons | [11] |

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE)

-

Animal Model: Female C57BL/6J mice were used for the induction of EAE.[11]

-

Induction of EAE: EAE was induced using MOG35-55 peptide.[11]

-

Treatment Administration: this compound was administered orally at doses of 6.25 or 12.5 mg·kg-1 for 10 days.[11]

-

Experimental Arms:

-

Outcome Assessment: The effects of this compound on inflammation, neurodegeneration, and remyelination were assessed at the peak of the disease (Day 18/20 post-immunization) and in the chronic phase of EAE (Day 41/42).[11]

Visualizations

Mechanistically Related Research: Infigratinib in Achondroplasia

While no studies on this compound for achondroplasia were identified, research into another FGFR1-3 inhibitor, Infigratinib, for this condition offers valuable insights into the therapeutic potential of targeting the FGFR pathway in non-cancerous genetic disorders.[13][14][15][16] Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the FGFR3 gene, which negatively regulates bone growth.[13][14][15]

Quantitative Data Summary (Infigratinib)

| Study Phase | Treatment Group | Dosage | Key Outcomes | Reference |

| Phase 2 (PROPEL 2), Cohort 5 | Infigratinib | 0.25 mg/kg/day | Mean increase in Annualized Height Velocity (AHV) of +2.51 cm/year at 12 months and +2.50 cm/year at 18 months (p=0.0015) | [15] |

| Significant improvement in body proportionality at 18 months (p=0.001) | [15] |

Visualization

Research Gaps: Interstitial Cystitis and Osteoarthritis

Despite a comprehensive search, no preclinical or clinical studies investigating this compound for the treatment of interstitial cystitis/bladder pain syndrome (IC/BPS) or osteoarthritis were identified. These conditions, however, involve inflammatory and degenerative processes where FGFR signaling could potentially play a role.[12][17][18][19][20][21][22][23][24]

Common Preclinical Models for Future Research

-

Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS): Animal models for IC/BPS often involve the induction of bladder inflammation through various methods, including the use of chemical irritants like cyclophosphamide or protamine sulfate to disrupt the urothelial barrier.[21][24] These models aim to replicate the chronic pain and lower urinary tract symptoms characteristic of the human condition.[21]

-

Osteoarthritis: Preclinical models of osteoarthritis are typically induced in animals through surgical methods, such as anterior cruciate ligament transection (ACLT) or destabilization of the medial meniscus (DMM), or by chemical induction with agents like monoiodoacetate.[18][19][23] These models are used to assess cartilage degradation, subchondral bone changes, and pain.[23]

Conclusion

The early-stage research landscape for this compound in non-cancerous diseases is currently led by promising preclinical findings in a model of multiple sclerosis.[11] These results highlight its potential as a multi-kinase inhibitor with both anti-inflammatory and regenerative properties. While direct evidence for its use in other non-malignant conditions like achondroplasia, interstitial cystitis, or osteoarthritis is lacking, the mechanistic rationale for targeting the FGFR pathway in these diseases warrants further investigation. The experimental protocols and data presented in this guide are intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the broader therapeutic applications of this compound.

References

- 1. Therapy Detail [ckb.genomenon.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Facebook [cancer.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. axonmedchem.com [axonmedchem.com]

- 7. TARGET: A phase I/II open-label multicenter study to assess safety and efficacy of this compound in patients with relapsed/refractory FGFR fusion-positive glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of this compound (Fexa) in combination with tislelizumab (T) in a phase II study of patients (pts) with locally advanced or metastatic urothelial carcinoma (mUC) harboring FGFR alterations (FGFRa). - ASCO [asco.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory and remyelinating effects of this compound in experimental multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Infigratinib in children with achondroplasia: the PROPEL and PROPEL 2 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Infigratinib low dose therapy is an effective strategy to treat hypochondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BridgeBio Reports Sustained Phase 2 Results of Infigratinib for Achondroplasia and ACCEL Consent for Hypochondroplasia [synapse.patsnap.com]

- 16. Study of Infigratinib in Children With Achondroplasia - Beyond Achondroplasia [beyondachondroplasia.org]

- 17. keck.usc.edu [keck.usc.edu]

- 18. On the predictive utility of animal models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Animal Models of Osteoarthritis: Updated Models and Outcome Measures 2016–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | Animal models of interstitial cystitis/bladder pain syndrome [frontiersin.org]

- 22. New insights into interstitial cystitis/bladder pain syndrome at single‐cell resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Arthritis and Osteoarthritis preclinical models | Atlantic Bone Screen [atlantic-bone-screen.com]

- 24. The urothelial barrier in interstitial cystitis/bladder pain syndrome: its form and function, an overview of preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Fexagratinib In Vitro Cell Proliferation Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexagratinib (also known as AZD4547) is a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), primarily targeting FGFR1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a crucial target for therapeutic intervention.[4][5] This document provides detailed application notes and a comprehensive protocol for conducting an in vitro cell proliferation assay to evaluate the efficacy of this compound in cancer cell lines. The protocol is based on the widely used CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[6]

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, migration, and survival.[4][7] Genetic alterations such as gene amplification, mutations, and translocations involving FGFRs can lead to constitutive activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K-AKT pathways, thereby driving tumorigenesis.[4]

This compound is an orally bioavailable small molecule inhibitor that selectively targets the ATP-binding pocket of FGFR1, 2, and 3, thereby blocking the signal transduction cascade and inhibiting tumor cell growth.[2][7] In vitro cell proliferation assays are fundamental for determining the potency of anti-cancer compounds like this compound and for identifying sensitive cancer cell lines. This protocol provides a robust method for assessing the anti-proliferative effects of this compound.

This compound Signaling Pathway

This compound exerts its inhibitory effects by blocking the phosphorylation of FGFRs, which in turn prevents the activation of downstream signaling molecules. The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition by this compound.

Caption: this compound inhibits FGFR autophosphorylation, blocking downstream signaling.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various cancer cell lines as reported in the literature. These values demonstrate the potent anti-proliferative activity of this compound in cell lines with deregulated FGFR signaling.

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) | Reference |

| KG-1 | Acute Myelogenous Leukemia | FGFR1 Amplification | 1.9 | [6] |

| KG1a | Acute Myelogenous Leukemia | FGFR1 Amplification | 18 - 281 | [2] |

| Sum52-PE | Breast Cancer | FGFR Amplification | 18 - 281 | [2] |

| KMS11 | Multiple Myeloma | FGFR3 Translocation | 18 - 281 | [2] |

| SNU449 | Hepatocellular Carcinoma | - | 82 | [2] |

| SK-HEP-1 | Hepatocellular Carcinoma | - | 84 | [2] |

| SNU475 | Hepatocellular Carcinoma | - | 5400 | [2] |

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol details the steps for determining the IC50 value of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay.

Caption: Workflow for the this compound in vitro cell proliferation assay.

Materials and Reagents

-

Cancer cell line of interest (e.g., KG-1, KMS11)

-

Complete cell culture medium (specific to the cell line)

-

This compound (AZD4547)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

96-well opaque-walled microplates (suitable for luminescence readings)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Multichannel pipette

-

Luminometer

Procedure

1. Cell Seeding: a. Culture the selected cancer cell line in its recommended complete medium to about 80% confluency. b. For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect by centrifugation. c. Resuspend the cells in fresh medium and perform a cell count to determine cell concentration and viability. d. Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 2,000 to 10,000 cells per well in a 96-well plate. e. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. f. Include wells with medium only for background control and wells with untreated cells as a vehicle control. g. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach (for adherent cells) and stabilize.

2. This compound Preparation and Treatment: a. Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. b. On the day of treatment, prepare a series of dilutions of this compound in complete culture medium. A common starting point is a 2-fold or 3-fold serial dilution series, with the highest concentration being around 1-10 µM. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent toxicity. c. Prepare a vehicle control medium containing the same final concentration of DMSO as the drug-treated wells. d. Carefully remove the medium from the wells (for adherent cells) or add the drug dilutions directly (for suspension cells). e. Add 100 µL of the this compound dilutions or vehicle control medium to the respective wells. The final volume in each well should be 200 µL.

3. Incubation: a. Incubate the plate for a period of 72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time can be optimized based on the cell line's doubling time.

4. Cell Viability Measurement (CellTiter-Glo® Assay): a. Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a luminometer.

Data Analysis

-

Subtract the average background luminescence (from medium-only wells) from all other readings.

-

Normalize the data by expressing the luminescence of the this compound-treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value. The IC50 is the concentration of this compound that causes a 50% reduction in cell viability.

Conclusion

This protocol provides a detailed and reliable method for assessing the in vitro anti-proliferative activity of this compound. Adherence to these guidelines will enable researchers to generate robust and reproducible data for evaluating the efficacy of this FGFR inhibitor in relevant cancer cell models. Optimization of cell seeding density and drug incubation time for each specific cell line is recommended to ensure the accuracy of the results.

References

- 1. benchchem.com [benchchem.com]

- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]

- 3. promega.com [promega.com]

- 4. promega.com [promega.com]

- 5. selleckchem.com [selleckchem.com]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 7. ch.promega.com [ch.promega.com]

Fexagratinib in Mouse Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexagratinib (also known as AZD4547) is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3.[1][2] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][4] These application notes provide detailed protocols and data for the use of this compound in mouse xenograft models, a critical step in the preclinical evaluation of this targeted therapy.

Data Presentation

This compound Efficacy in Mouse Xenograft Models

The following table summarizes the reported efficacy of this compound in various mouse xenograft models. Oral administration of this compound has been shown to result in significant tumor growth inhibition.[1][5]

| Tumor Model | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference |

| KMS11 (Multiple Myeloma) | SCID | 3 mg/kg | Oral Gavage | Twice Daily | 53% | [1][5] |

| KMS11 (Multiple Myeloma) | SCID | 6.25 mg/kg | Oral Gavage | Twice Daily | Complete Tumor Stasis | [1][5] |

| KMS11 (Multiple Myeloma) | SCID | 12.5 mg/kg | Oral Gavage | Once Daily | Complete Tumor Stasis | [1][5] |

| KG1a (Acute Myeloid Leukemia) | Nude | 12.5 mg/kg | Oral Gavage | Once Daily | 65% | [1] |

| Gastric Cancer (PDX) | Not Specified | Not Specified | Not Specified | Not Specified | Tumor growth inhibition | [6] |

| Non-Small Cell Lung Carcinoma (PDX) | Not Specified | Not Specified | Not Specified | Not Specified | Tumor regression | [6] |

| Endometrial Cancer | Not Specified | Not Specified | Not Specified | Not Specified | Inhibition of survival | [6] |

Pharmacokinetics of this compound in Mice

Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound in mice are not consistently available in publicly accessible literature. Preclinical studies indicate that this compound is orally bioavailable and well-tolerated in mice, achieving effective plasma concentrations for tumor growth inhibition.[3] It has been reported that this compound can cross the blood-brain barrier and reach nanomolar concentrations in intracranial tumors in mouse models.[7] Researchers are advised to perform their own pharmacokinetic studies to determine the optimal dosing regimen for their specific mouse model and experimental goals.

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Model

This protocol outlines the procedure for establishing a subcutaneous tumor xenograft in mice.

Materials:

-

Cancer cell line of interest

-

Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium

-

Matrigel (optional)

-

Immunocompromised mice (e.g., Nude, SCID)

-

1 mL syringes with 25-27 gauge needles

-

Animal clippers

-

70% ethanol

Procedure:

-

Cell Preparation:

-

Culture cancer cells to 70-80% confluency.

-

Harvest cells using trypsin and neutralize with complete medium.

-

Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium to the desired concentration (typically 1 x 10^6 to 10 x 10^7 cells per 100-200 µL).

-

If using, mix the cell suspension with an equal volume of Matrigel on ice.

-

-

Animal Preparation:

-

Acclimatize mice to the housing facility for at least one week.

-

Shave the injection site (typically the flank) using animal clippers.

-

Wipe the shaved area with 70% ethanol.

-

-

Tumor Cell Implantation:

-

Gently restrain the mouse.

-

Draw the cell suspension into a 1 mL syringe.

-

Insert the needle subcutaneously into the prepared site.

-

Slowly inject the cell suspension (100-200 µL) to form a small bleb under the skin.

-

Carefully withdraw the needle.

-

-

Monitoring:

-

Monitor the mice regularly for tumor growth.

-

Tumor volume can be measured using calipers (see Protocol 3).

-

Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

-

Protocol 2: Preparation and Administration of this compound via Oral Gavage

This protocol describes the preparation of a this compound formulation for oral administration to mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Sterile deionized water (ddH₂O)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Oral gavage needles (20-22 gauge, curved)

-

1 mL syringes

Procedure:

-

Formulation Preparation (Example for a 1 mg/mL solution):

-

To prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 40 µL of DMSO.

-

Add 300 µL of PEG300 and mix until the solution is clear.

-

Add 50 µL of Tween 80 and mix until clear.

-

Add 610 µL of ddH₂O to bring the final volume to 1 mL.

-

Vortex the solution thoroughly. It is recommended to prepare the formulation fresh daily.

-

-

Dosage Calculation:

-

Weigh each mouse to determine the exact volume of the this compound solution to administer based on the desired mg/kg dose.

-

-

Oral Gavage Administration:

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Attach the gavage needle to the syringe containing the calculated dose of this compound.

-

Carefully insert the gavage needle into the mouse's esophagus. Do not force the needle.

-

Slowly administer the solution.

-

Gently remove the gavage needle.

-

Monitor the mouse for any signs of distress after administration.

-

Protocol 3: Tumor Volume Measurement

This protocol details the standard method for measuring subcutaneous tumor volume.

Materials:

-

Digital calipers

Procedure:

-

Gently restrain the mouse.

-

Measure the longest diameter (length) and the shortest diameter (width) of the tumor using the digital calipers.

-

Calculate the tumor volume using the following formula:

-

Tumor Volume (mm³) = (Length x Width²) / 2

-

-

Record the measurements and the calculated volume.

-

Measurements should be taken 2-3 times per week to monitor tumor growth and response to treatment.

Mandatory Visualizations

Caption: Experimental workflow for a typical this compound mouse xenograft study.

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

References

- 1. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells [mdpi.com]

- 2. Safety, tolerability and pharmacokinetics of the fibroblast growth factor receptor inhibitor AZD4547 in Japanese patients with advanced solid tumours: a Phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of infigratinib and its active metabolites in Chinese patients with advanced gastric cancer harboring FGFR2 gene amplification - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with Fexagratinib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of Fexagratinib (also known as AZD4547), a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family.[1][2][3]

Introduction

This compound is an orally bioavailable experimental drug that selectively inhibits FGFR1, FGFR2, and FGFR3.[1][4][5] Its primary mechanism of action involves binding to and inhibiting these receptors, which can block downstream signaling pathways, leading to the inhibition of tumor cell proliferation and induction of cell death.[2][4] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers.[6] Due to its poor water solubility, careful preparation is required for in vivo administration to ensure consistent bioavailability and reliable experimental outcomes.[2][7][8][9]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide | [1] |

| Molecular Formula | C26H33N5O3 | [1] |

| Molecular Weight | 463.57 g/mol | [10] |

| CAS Number | 1035270-39-3 | [1] |

| Solubility | DMSO: 93 mg/mL (200.61 mM) Ethanol: 40 mg/mL Water: Insoluble | [2] |

This compound Signaling Pathway

This compound targets the FGFR signaling pathway. Upon binding of fibroblast growth factors (FGFs), the FGFRs dimerize and autophosphorylate, activating downstream signaling cascades. Key pathways include the RAS-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is involved in cell survival. This compound inhibits the initial phosphorylation of FGFR, thereby blocking these downstream effects.

Caption: this compound inhibits the FGFR signaling pathway.

Recommended In Vivo Dosing Regimens

Several studies have reported effective oral dosing regimens for this compound in mouse xenograft models. The choice of dose and schedule will depend on the specific tumor model and experimental goals.

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| Mice | KMS11 (Multiple Myeloma) | 3 mg/kg, twice daily (BID), oral | 53% tumor growth inhibition | [2] |

| Mice | KMS11 (Multiple Myeloma) | 6.25 mg/kg, twice daily (BID), oral | Complete tumor stasis | [2] |

| Mice | KMS11 (Multiple Myeloma) | 12.5 mg/kg, once daily (QD), oral | Complete tumor stasis | [2] |

| Mice | KG1a (AML, FGFR1-fusion) | 12.5 mg/kg, once daily (QD), oral | 65% tumor growth inhibition | [2] |

Experimental Protocols

5.1. Preparation of this compound Formulation for Oral Administration

Due to its poor water solubility, a specific vehicle is required to prepare this compound for oral gavage in animal studies. The following protocol is based on a formulation that has been used in preclinical studies.[2] It is recommended to prepare the formulation fresh on the day of use.[3]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), fresh

-

PEG300 (Polyethylene glycol 300)

-

Tween 80 (Polysorbate 80)

-

Deionized distilled water (ddH2O) or sterile saline